

Hdac6-IN-21: Application Notes and Protocols for Alzheimer's Disease Research

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Compound of Interest		
Compound Name:	Hdac6-IN-21	
Cat. No.:	B12378313	Get Quote

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Introduction

Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target in Alzheimer's disease (AD) research. Its primary cytoplasmic localization and role in crucial cellular processes implicated in AD pathogenesis, such as tau protein metabolism, amyloid-beta (Aβ) clearance, and microtubule stability, make it an attractive candidate for selective inhibition. **Hdac6-IN-21** is a novel, mechanism-based, and essentially irreversible inhibitor of HDAC6. Its unique difluoromethyl-1,3,4-oxadiazole (DFMO) moiety provides high potency and selectivity, offering a valuable tool for investigating the therapeutic potential of HDAC6 inhibition in Alzheimer's disease.

This document provides detailed application notes and protocols for the use of **Hdac6-IN-21** in Alzheimer's disease research, based on its known chemical properties and the established roles of HDAC6 in AD pathology.

Hdac6-IN-21: Properties and Mechanism of Action

Hdac6-IN-21, also referred to as compound 13 in the primary literature, is characterized as a selective and irreversible inhibitor of HDAC6.[1]

Chemical Properties:



Property	Value
Chemical Formula	C14H13F2N5O2
Molecular Weight	321.28 g/mol
CAS Number	2920929-76-4

Mechanism of Action:

Hdac6-IN-21 functions as a mechanism-based inhibitor. The difluoromethyl-1,3,4-oxadiazole ring undergoes a zinc-catalyzed hydrolysis within the HDAC6 active site. This leads to a ring-opening event, forming a stable deprotonated difluoroacetylhydrazide intermediate that binds tightly and irreversibly to the catalytic zinc ion, thereby inactivating the enzyme.[1][2] This irreversible binding offers the potential for sustained target engagement in experimental settings.

Quantitative Data

The inhibitory activity and selectivity of **Hdac6-IN-21** (referred to as compound 13 in the source) and a related trifluoromethyl-1,3,4-oxadiazole analog (17) are summarized below.

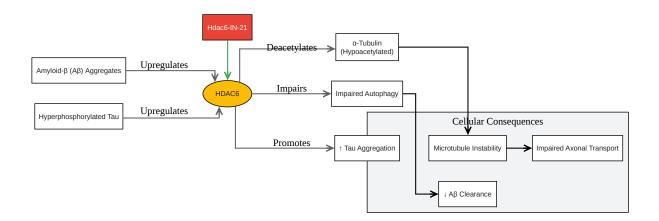


Compound	Target	IC50 (μM)
Hdac6-IN-21 (13)	HDAC6	Essentially irreversible inhibition
HDAC1	No effect (<15% inhibition at 10 μ M)	
HDAC2	No effect (<15% inhibition at 10 μ M)	
HDAC3	No effect (<15% inhibition at 10 μM)	
Analog (17)	HDAC6	0.531
HDAC1	No effect (<15% inhibition at 10 μ M)	
HDAC2	No effect (<15% inhibition at 10 μM)	_
HDAC3	No effect (<15% inhibition at 10 μM)	

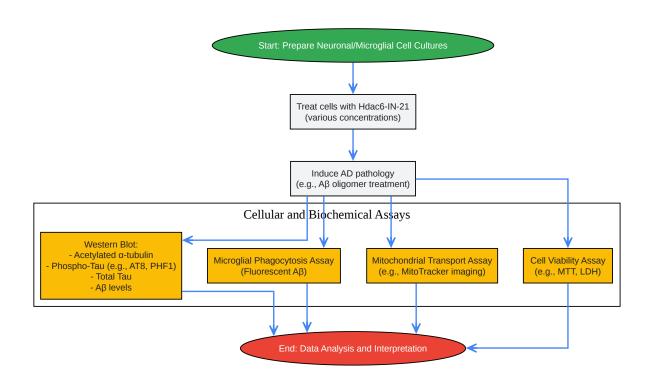
Data extracted from König B, et al. J Med Chem. 2023;66(19):13821-13837.[2]

Signaling Pathways and Experimental Workflows Proposed Signaling Pathway of HDAC6 Inhibition in Alzheimer's Disease









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References

- 1. Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 PMC [pmc.ncbi.nlm.nih.gov]







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